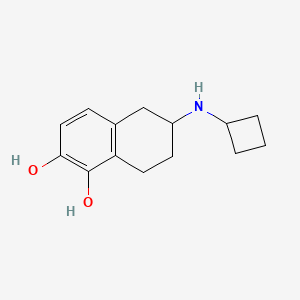
Erbium;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium is a rare-earth metal belonging to the lanthanide series, characterized by its silvery-white appearance and stability in air . Ruthenium, on the other hand, is a member of the platinum group metals, known for its hardness, high melting point, and resistance to corrosion . The combination of these two elements results in a compound with unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of erbium;ruthenium involves the metallothermic reduction of erbium fluoride with calcium, followed by the combination with ruthenium through high-temperature reactions . The reaction conditions typically require an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
Industrial production of erbium involves liquid-liquid solvent extraction and ion-exchange methods to purify the metal . Ruthenium is often recovered from spent nuclear fuels and catalysts through gas phase separation and extraction using high molecular weight amines . The combination of these purified elements forms the this compound compound.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium;ruthenium undergoes various chemical reactions, including:
Oxidation: Erbium reacts with oxygen to form erbium(III) oxide.
Reduction: Ruthenium can be reduced from its higher oxidation states to lower ones using reducing agents.
Substitution: Both elements can participate in substitution reactions to form various complexes and compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Halogens, acids, and other reactive species.
Major Products Formed
Erbium(III) oxide: Formed from the oxidation of erbium.
Ruthenium complexes: Formed through substitution reactions with various ligands.
Wissenschaftliche Forschungsanwendungen
Erbium;ruthenium has a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Medicine: Ruthenium-based compounds are used in radiotherapy for treating eye tumors.
Industry: Erbium is used in fiber-optic telecommunications, while ruthenium is used in electronics and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of erbium;ruthenium compounds involves:
Molecular Targets: Ruthenium targets DNA, mitochondria, and endoplasmic reticulum in cells.
Pathways Involved: Induces apoptosis, autophagy, and inhibition of angiogenesis in tumor cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum: Similar to erbium in forming ionic cyclopentadienides and simple alkyls.
Other Platinum Group Metals: Similar to ruthenium in terms of catalytic properties and resistance to corrosion.
Uniqueness
Erbium;ruthenium stands out due to its combination of rare-earth and platinum group metal properties, offering unique catalytic and electronic characteristics that are not found in other compounds .
Eigenschaften
CAS-Nummer |
93693-86-8 |
|---|---|
Molekularformel |
Er5Ru3 |
Molekulargewicht |
1139.5 g/mol |
IUPAC-Name |
erbium;ruthenium |
InChI |
InChI=1S/5Er.3Ru |
InChI-Schlüssel |
YSUCBAXMSFIBBK-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Ru].[Er].[Er].[Er].[Er].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


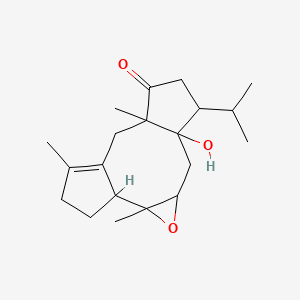


![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

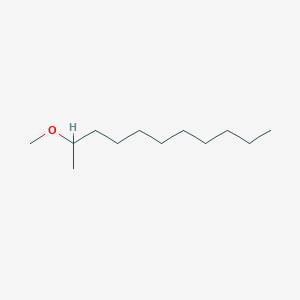
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
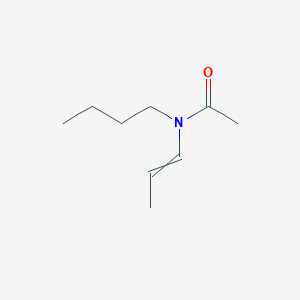
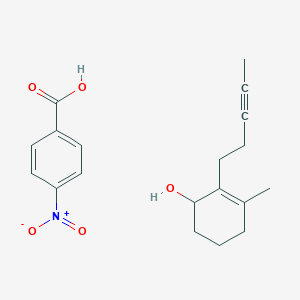
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
